molecular formula C7H11ClN2 B1433096 [(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine CAS No. 1384427-60-4

[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine

Cat. No. B1433096
M. Wt: 158.63 g/mol
InChI Key: HCMHYFKFSCWPLX-UHFFFAOYSA-N
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Description

“(4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine” is a chemical compound with the CAS Number: 1384427-60-4 . It is a derivative of pyrrole, a nitrogen-containing heterocyclic compound . Pyrrole and its analogs have been a versatile field of study for their diverse biological and medicinal importance .


Molecular Structure Analysis

The IUPAC name for this compound is (4-chloro-1-methyl-1H-pyrrol-2-yl)-N-methylmethanamine . Its molecular weight is 158.63 . The InChI Code is 1S/C7H11ClN2/c1-9-4-7-3-6(8)5-10(7)2/h3,5,9H,4H2,1-2H3 .


Physical And Chemical Properties Analysis

“(4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine” is a liquid at room temperature .

Future Directions

The future directions for the study and application of “(4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine” and similar compounds could include further exploration of their therapeutic potential, particularly in the areas of anticancer, anti-inflammatory, antiviral, and antituberculosis treatments .

properties

IUPAC Name

1-(4-chloro-1-methylpyrrol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-9-4-7-3-6(8)5-10(7)2/h3,5,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMHYFKFSCWPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine
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[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine

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